Computational Physicochemical Profile: Cyclobutyl vs. Oxolan‑3‑yl Analog
Computed logP for the target compound (2.17) is 0.5 log units higher than that of the oxolan‑3‑yl analog (logP 1.67 estimated), indicating greater lipophilicity conferred by the cyclobutyl substituent. Polar surface area (PSA) is 36.92 Ų for the target compound, versus an estimated 46.1 Ų for the oxolan‑3‑yl analog, reflecting the absence of the ether oxygen in the cyclobutyl group . These differences may influence membrane permeability and CNS penetration potential in screening cascades.
| Evidence Dimension | Computed logP / Polar Surface Area |
|---|---|
| Target Compound Data | logP = 2.17; PSA = 36.92 Ų; H‑bond acceptors = 4; H‑bond donors = 0; Rotatable bonds = 7; RO5 violations = 0 |
| Comparator Or Baseline | 1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2309188-16-5): logP ~1.67; PSA ~46.1 Ų; H‑bond acceptors = 5 (estimated from SMILES) |
| Quantified Difference | ΔlogP ≈ +0.5; ΔPSA ≈ –9.2 Ų; one fewer H‑bond acceptor |
| Conditions | Computed using mcule property calculator (fragment-based method); comparator properties estimated from SMILES structure |
Why This Matters
Higher logP and lower PSA suggest the cyclobutyl analog may exhibit superior passive membrane permeability and blood‑brain barrier penetration compared to the oxolan‑3‑yl analog, a relevant consideration for CNS‑targeted screening programs.
